[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride
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Overview
Description
[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylphenyl group and a methanamine group, with the hydrochloride salt form enhancing its solubility in water. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution with 4-Methylphenyl Group:
Introduction of the Methanamine Group: The methanamine group can be introduced via a reductive amination reaction using formaldehyde and ammonia or a primary amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
- **1-(2-Methylphenyl)pyrazol-3-yl]methanamine
- **1-(4-Chlorophenyl)pyrazol-3-yl]methanamine
- **1-(4-Methoxyphenyl)pyrazol-3-yl]methanamine
Comparison:
Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, chloro, methoxy) can significantly alter the compound’s chemical and biological properties.
Biological Activity: Each compound may exhibit unique biological activities based on its specific structure, making [1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride unique in its specific interactions and effects.
Properties
IUPAC Name |
[1-(4-methylphenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14;/h2-7H,8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNKCMSAGRTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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